2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclopropyl group attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, where cyclopropyl halides react with boronic esters under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed processes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, particularly when catalyzed by palladium.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium catalysts are frequently used in the nucleophilic substitution reactions involving this compound.
Nucleophiles: Common nucleophiles include enolates, sulfonamides, and organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with organozinc compounds can yield cyclopropylideneethyl derivatives .
Scientific Research Applications
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic and mechanical properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with nucleophiles and electrophiles. The cyclopropyl group can undergo ring-opening reactions, while the dioxaborolane ring can participate in coordination with metal catalysts. These interactions facilitate various chemical transformations, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(1-ethenylcyclopropyl)acetic acid: This compound shares the cyclopropyl group but differs in its functional groups, leading to different reactivity and applications.
1-ethenylcyclopropyl tosylate: Similar in structure but with a tosylate group, this compound is used in different nucleophilic substitution reactions.
Uniqueness
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the cyclopropyl and dioxaborolane rings, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of complex molecules and in catalytic applications .
Properties
CAS No. |
2412452-97-0 |
---|---|
Molecular Formula |
C11H19BO2 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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